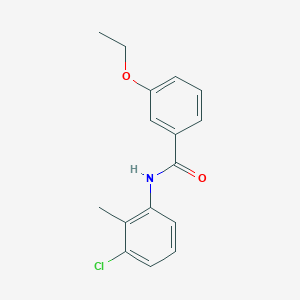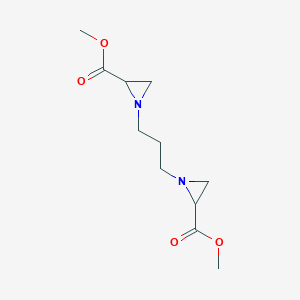
dimethyl 1,1'-(1,3-propanediyl)di(2-aziridinecarboxylate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl 1,1'-(1,3-propanediyl)di(2-aziridinecarboxylate), also known as DMAPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMAPA is a colorless liquid that is soluble in water and organic solvents. It has a molecular weight of 246.3 g/mol and a boiling point of 165°C.
作用机制
The mechanism of action of dimethyl 1,1'-(1,3-propanediyl)di(2-aziridinecarboxylate) is not fully understood. However, it is believed that dimethyl 1,1'-(1,3-propanediyl)di(2-aziridinecarboxylate) exerts its biological effects by forming covalent bonds with various biomolecules such as proteins, DNA, and RNA. This leads to the disruption of cellular processes and ultimately cell death in cancer cells. In addition, dimethyl 1,1'-(1,3-propanediyl)di(2-aziridinecarboxylate) has been shown to inhibit the replication of viruses and bacteria by interfering with their nucleic acid synthesis.
Biochemical and Physiological Effects:
dimethyl 1,1'-(1,3-propanediyl)di(2-aziridinecarboxylate) has been shown to cause various biochemical and physiological effects in vitro and in vivo. In cancer cells, dimethyl 1,1'-(1,3-propanediyl)di(2-aziridinecarboxylate) induces apoptosis, inhibits cell proliferation, and disrupts the cell cycle. In addition, dimethyl 1,1'-(1,3-propanediyl)di(2-aziridinecarboxylate) has been shown to reduce the expression of various oncogenes and increase the expression of tumor suppressor genes. In viruses and bacteria, dimethyl 1,1'-(1,3-propanediyl)di(2-aziridinecarboxylate) inhibits replication and reduces infectivity. In animals, dimethyl 1,1'-(1,3-propanediyl)di(2-aziridinecarboxylate) has been shown to cause liver and kidney damage at high doses.
实验室实验的优点和局限性
Dimethyl 1,1'-(1,3-propanediyl)di(2-aziridinecarboxylate) has several advantages for use in lab experiments. It is readily available, easy to handle, and has a long shelf life. In addition, dimethyl 1,1'-(1,3-propanediyl)di(2-aziridinecarboxylate) can be used in a wide range of concentrations and is compatible with various experimental techniques. However, dimethyl 1,1'-(1,3-propanediyl)di(2-aziridinecarboxylate) also has some limitations. It is highly reactive and can form toxic byproducts if not handled properly. In addition, dimethyl 1,1'-(1,3-propanediyl)di(2-aziridinecarboxylate) has a strong odor and can cause irritation to the skin, eyes, and respiratory system.
未来方向
There are several future directions for the research on dimethyl 1,1'-(1,3-propanediyl)di(2-aziridinecarboxylate). One potential area of research is the development of novel drug delivery systems using dimethyl 1,1'-(1,3-propanediyl)di(2-aziridinecarboxylate) as a cross-linking agent. Another area of research is the optimization of the synthesis method to improve the yield and purity of dimethyl 1,1'-(1,3-propanediyl)di(2-aziridinecarboxylate). In addition, the mechanism of action of dimethyl 1,1'-(1,3-propanediyl)di(2-aziridinecarboxylate) needs to be further elucidated to fully understand its biological effects. Furthermore, the potential environmental impact of dimethyl 1,1'-(1,3-propanediyl)di(2-aziridinecarboxylate) needs to be assessed to ensure its safe use in agriculture and industry.
合成方法
Dimethyl 1,1'-(1,3-propanediyl)di(2-aziridinecarboxylate) can be synthesized through a multistep reaction involving the use of 2-aziridinecarboxylic acid and dimethyl 1,3-propanediol. The reaction is carried out under controlled conditions using a suitable catalyst and solvent. The yield of dimethyl 1,1'-(1,3-propanediyl)di(2-aziridinecarboxylate) can be optimized by varying the reaction parameters such as temperature, time, and reactant ratio.
科学研究应用
Dimethyl 1,1'-(1,3-propanediyl)di(2-aziridinecarboxylate) has been extensively studied for its potential applications in various fields such as medicine, agriculture, and industry. In medicine, dimethyl 1,1'-(1,3-propanediyl)di(2-aziridinecarboxylate) has been shown to possess anticancer, antiviral, and antibacterial properties. It has also been used as a cross-linking agent for the preparation of hydrogels and drug delivery systems. In agriculture, dimethyl 1,1'-(1,3-propanediyl)di(2-aziridinecarboxylate) has been used as a pesticide and growth regulator. In industry, dimethyl 1,1'-(1,3-propanediyl)di(2-aziridinecarboxylate) has been used as a polymerization initiator and stabilizer.
属性
IUPAC Name |
methyl 1-[3-(2-methoxycarbonylaziridin-1-yl)propyl]aziridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O4/c1-16-10(14)8-6-12(8)4-3-5-13-7-9(13)11(15)17-2/h8-9H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQQODOGIIOGAQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CN1CCCN2CC2C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![diisopropyl 3-methyl-5-[(2-phenoxybutanoyl)amino]-2,4-thiophenedicarboxylate](/img/structure/B5117777.png)
![5-(4-{2-[(4-methylphenyl)thio]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5117797.png)
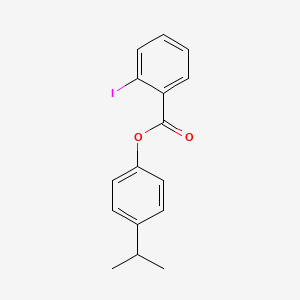
![N-[(4-bromophenyl)(phenyl)methyl]-2,2,2-trifluoroacetamide](/img/structure/B5117812.png)
![N-[1,1-bis(trifluoromethyl)propyl]-N'-(4-iodophenyl)urea](/img/structure/B5117818.png)
![3-[4-(2-methoxybenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5117819.png)

![3-[3-(3,4-dihydro-2(1H)-isoquinolinyl)propyl]-2-thioxo-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5117833.png)
![3-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3-nitrophenyl)-1,3-thiazolidin-4-one](/img/structure/B5117839.png)
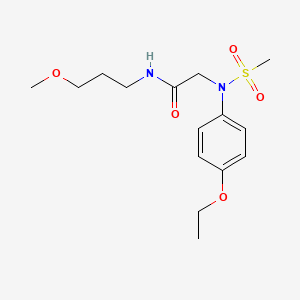
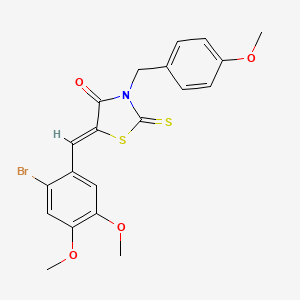
![N'-[4-(dimethylamino)-3-nitrobenzylidene]-2,4-dimethyl-1,3-thiazole-5-carbohydrazide](/img/structure/B5117871.png)
